3,5-Diflluoro-4-(methylsulfanyl)benzoic acid 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1342067-97-3
VCID: VC8231114
InChI: InChI=1S/C8H6F2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
SMILES: CSC1=C(C=C(C=C1F)C(=O)O)F
Molecular Formula: C8H6F2O2S
Molecular Weight: 204.2 g/mol

3,5-Diflluoro-4-(methylsulfanyl)benzoic acid

CAS No.: 1342067-97-3

Cat. No.: VC8231114

Molecular Formula: C8H6F2O2S

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diflluoro-4-(methylsulfanyl)benzoic acid - 1342067-97-3

Specification

CAS No. 1342067-97-3
Molecular Formula C8H6F2O2S
Molecular Weight 204.2 g/mol
IUPAC Name 3,5-difluoro-4-methylsulfanylbenzoic acid
Standard InChI InChI=1S/C8H6F2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Standard InChI Key GYAPCIJKGBZQRT-UHFFFAOYSA-N
SMILES CSC1=C(C=C(C=C1F)C(=O)O)F
Canonical SMILES CSC1=C(C=C(C=C1F)C(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name of this compound is 3,5-difluoro-4-(methylsulfanyl)benzoic acid, reflecting its substitution pattern on the benzoic acid backbone. Its molecular structure comprises a benzene ring substituted with:

  • Two fluorine atoms at positions 3 and 5,

  • A methylsulfanyl (-S-CH₃) group at position 4,

  • A carboxylic acid (-COOH) group at position 1 .

The SMILES notation CSC1=C(C=C(C=C1F)C(=O)O)F and InChIKey GYAPCIJKGBZQRT-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1342067-97-3
Molecular FormulaC₈H₆F₂O₂S
Molecular Weight204.2 g/mol
IUPAC Name3,5-difluoro-4-(methylsulfanyl)benzoic acid
Melting PointNot reported
Boiling PointNot reported

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for 3,5-difluoro-4-(methylsulfanyl)benzoic acid are sparsely documented, analogous compounds suggest plausible pathways. A common strategy for fluorinated benzoic acids involves:

  • Electrophilic Aromatic Substitution: Introducing fluorine atoms via halogenation reactions using agents like Selectfluor® or F₂ gas under controlled conditions .

  • Nucleophilic Thioether Formation: The methylsulfanyl group is typically introduced through a thiol-alkylation reaction, where a thiolate anion reacts with methyl iodide .

  • Oxidation of Side Chains: Carboxylic acid groups are often installed via oxidation of methyl or hydroxymethyl precursors using KMnO₄ or CrO₃ .

A modified procedure from Appiah et al. (2017) for related difluorobenzoates involves copper-catalyzed cyanation followed by hydrolysis, which could be adapted for this compound .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic fluorine/sulfur substituents. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability under ambient conditions is inferred from its storage recommendations (2–8°C) .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include:

    • O-H stretch (carboxylic acid) at ~2500–3000 cm⁻¹,

    • C=O stretch at ~1680–1720 cm⁻¹,

    • C-F stretches at 1000–1300 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹⁹F NMR: Two distinct signals for the 3- and 5-fluorine atoms, split due to coupling with adjacent protons .

    • ¹H NMR: Methylsulfanyl protons as a singlet at ~2.5 ppm, aromatic protons as a doublet of doublets .

Applications in Research

Pharmaceutical Intermediate

Fluorinated benzoic acids are pivotal in drug design due to fluorine’s electronegativity and bioavailability-enhancing properties. The methylsulfanyl group may serve as a metabolically stable bioisostere for thioether-containing pharmacophores . For example, patent US7419991B2 highlights structurally similar oxadiazole-benzoic acid hybrids as kinase inhibitors .

Materials Science

The compound’s rigid aromatic core and electron-withdrawing groups make it a candidate for:

  • Liquid crystal precursors,

  • Metal-organic frameworks (MOFs) with tailored porosity .

PrecautionRecommendation
Personal ProtectionGloves, eye protection, lab coat
Storage2–8°C in airtight container
First AidFlush eyes/skin with water

Comparative Analysis with Analogues

Structural Analogues

Comparing 3,5-difluoro-4-(methylsulfanyl)benzoic acid with related compounds reveals trends in reactivity and application:

Table 3: Comparison of Benzoic Acid Derivatives

CompoundSubstituentsMolecular WeightKey Use
3,5-Difluoro-4-methoxybenzoic acid-OCH₃ at C4202.1 g/molPhotostabilizers
4-Amino-3,5-difluorobenzoic acid-NH₂ at C4173.1 g/molAzobenzene synthesis
Target Compound-S-CH₃ at C4204.2 g/molDrug intermediates

The methylsulfanyl group offers superior lipophilicity compared to methoxy or amino groups, potentially enhancing blood-brain barrier penetration in drug candidates .

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